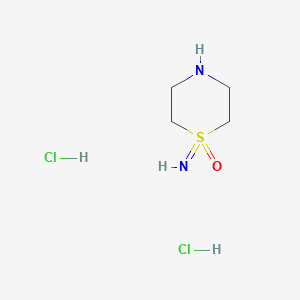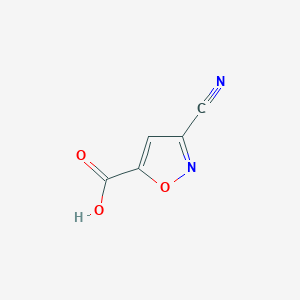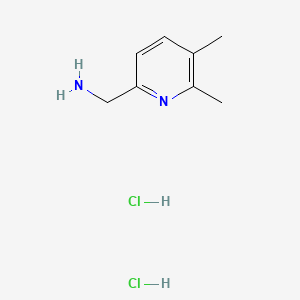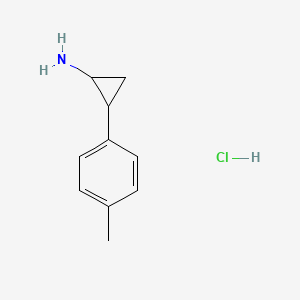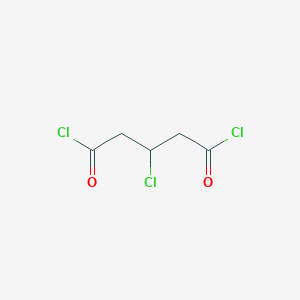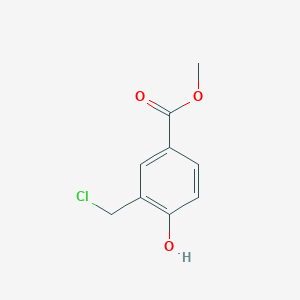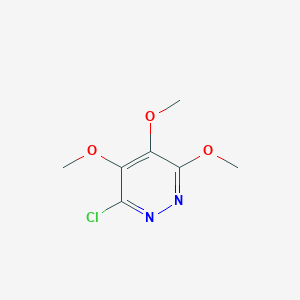
3-Chloro-4,5,6-trimethoxypyridazine
Übersicht
Beschreibung
3-Chloro-4,5,6-trimethoxypyridazine is a chemical compound with the molecular formula C<sub>8</sub>H<sub>10</sub>ClNO<sub>3</sub> . It belongs to the class of pyridazine derivatives and contains three methoxy (OCH<sub>3</sub>) groups attached to the pyridazine ring. The chlorine atom is positioned at the 3rd carbon of the pyridazine ring.
Synthesis Analysis
The synthesis of 3-Chloro-4,5,6-trimethoxypyridazine involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. However, specific details regarding the most efficient synthetic method remain an active area of investigation.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5,6-trimethoxypyridazine reveals a six-membered pyridazine ring with three methoxy groups and a chlorine atom. The arrangement of these substituents significantly influences its chemical properties and reactivity.
Chemical Reactions Analysis
- Nucleophilic Substitution : The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the replacement of the chlorine with other functional groups.
- Aromatic Ring Reactions : The aromatic pyridazine ring can participate in electrophilic aromatic substitutions, such as halogenations, nitration, and Friedel-Crafts reactions.
- Ether Cleavage : The methoxy groups are susceptible to cleavage under acidic or basic conditions, yielding phenolic compounds.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies based on the specific isomer).
- Solubility : It is moderately soluble in organic solvents like dichloromethane and acetone.
- Stability : The compound is stable under normal laboratory conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited information is available regarding the toxicity of this compound. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Disposal of 3-Chloro-4,5,6-trimethoxypyridazine should follow local regulations to prevent environmental contamination.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as a drug candidate or as a lead compound for developing new therapeutic agents.
- Synthetic Optimization : Explore more efficient synthetic routes to improve yield and reduce environmental impact.
- Structure-Activity Relationship (SAR) : Systematically modify the compound’s structure to understand how different substituents affect its properties.
Eigenschaften
IUPAC Name |
3-chloro-4,5,6-trimethoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-11-4-5(12-2)7(13-3)10-9-6(4)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZSZVPTIGNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NN=C1OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702080 | |
| Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5,6-trimethoxypyridazine | |
CAS RN |
32380-11-3 | |
| Record name | 3-Chloro-4,5,6-trimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl](/img/structure/B3391861.png)
![3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3391876.png)
![2-Azabicyclo[2.1.1]hexan-4-OL hcl](/img/structure/B3391879.png)
